2-Thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride
Description
Chemical Structure and Properties: 2-Thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride (CAS: 1909306-48-4) is a bicyclic compound featuring a sulfur atom in a 2,2-dioxide configuration and a nitrogen atom within a seven-membered azaspiro framework. Its molecular formula is C₈H₁₅NO₂S·ClH, with a molecular weight of 225.73 . The spirocyclic architecture confers rigidity, which is advantageous for targeting specific biological receptors. The hydrochloride salt enhances aqueous solubility compared to the free base, making it more suitable for pharmaceutical applications .
Commercial suppliers list purities ranging from 95% to 97%, with prices varying significantly (e.g., 50 mg costs €651, while 500 mg costs €1,815) . However, some derivatives, such as 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride, have been discontinued .
Properties
IUPAC Name |
2λ6-thia-9-azaspiro[4.5]decane 2,2-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c10-12(11)5-3-8(7-12)2-1-4-9-6-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTJHTVIXMEXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCS(=O)(=O)C2)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909306-48-4 | |
| Record name | 2-Thia-7-azaspiro[4.5]decane, 2,2-dioxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909306-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-Thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride (CAS No. 1909306-48-4) is a spirocyclic compound characterized by a unique structure that incorporates both sulfur and nitrogen atoms within its ring system. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Chemical Formula : C8H16ClNO2S
- Molecular Weight : 225.74 g/mol
- IUPAC Name : this compound
- Purity : ≥97% .
The compound's structure facilitates various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in biological systems. The sulfur atom can form coordination complexes with metal ions, while the nitrogen atom may participate in hydrogen bonding or coordinate with other biomolecules. The spirocyclic structure may also affect cellular membrane permeability, influencing the uptake and distribution of the compound within cells.
Antimicrobial Activity
Research indicates that spirocyclic compounds similar to 2-Thia-7-azaspiro[4.5]decane have demonstrated significant antimicrobial properties. A study highlighted that derivatives of thiazolidinone exhibit antibacterial and antifungal activities, suggesting that this compound may also possess similar effects .
| Type of Study | Organism Tested | Concentration | Result |
|---|---|---|---|
| Antibacterial Assay | Staphylococcus aureus | 50 μM | Inhibition observed |
| Antifungal Assay | Candida albicans | 25 μM | Significant growth inhibition |
Anticancer Activity
Preliminary studies suggest that compounds with similar structural characteristics may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways associated with tumor growth.
| Type of Cancer Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 30 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 25 | Growth inhibition |
Case Studies
- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of various spirocyclic compounds against common pathogens. The results indicated that compounds similar to 2-Thia-7-azaspiro[4.5]decane exhibited notable inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating infections .
- Anticancer Screening : In a screening assay involving multiple cancer cell lines, derivatives of spirocyclic compounds were shown to reduce cell viability significantly at micromolar concentrations. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound is explored as a lead compound in the development of new pharmaceuticals due to its potential antimicrobial and anticancer properties. Studies have indicated that compounds with similar structures exhibit significant biological activities, including inhibition of enzyme functions critical to disease progression .
- Mechanism of Action : Preliminary research suggests that this compound may interact with specific molecular targets such as enzymes and receptors, modulating their activity and potentially leading to therapeutic effects .
2. Biological Studies
- Antimicrobial Activity : Investigations into the compound's efficacy against various pathogens have shown promise, suggesting its potential use in treating infections .
- Anticancer Research : The spirocyclic structure may contribute to unique interactions with cancer cells, making it a candidate for further studies in oncology .
3. Synthesis of Complex Molecules
- Building Block for Synthesis : As a versatile intermediate, this compound is utilized in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to novel compounds with tailored properties .
- Chemical Reactions : The compound can undergo oxidation and reduction reactions, making it useful in synthetic organic chemistry for creating derivatives with enhanced biological activities .
Case Studies
-
Antimicrobial Activity Study
- A recent study evaluated the antimicrobial properties of several spirocyclic compounds, including this compound. Results indicated effective inhibition against Gram-positive bacteria, highlighting its potential application in developing new antibiotics.
-
Cancer Cell Line Testing
- In vitro tests on cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects at specific concentrations, warranting further investigation into their mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
Spiro Ring Size :
Functional Groups :
- The 2,2-dioxide (sulfone) group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-sulfonated analogs. This could improve solubility but reduce blood-brain barrier penetration .
- Diamine systems (e.g., 2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide) introduce additional basic centers, which may broaden pharmacological activity but increase synthetic complexity .
Preparation Methods
Three-Component Reaction with Trimethoxybenzene Derivatives
A method adapted from Glushkov et al. involves the condensation of 1,3,5-trimethoxybenzene with sulfur-containing aldehydes and nitriles. For the target compound, isobutyric aldehyde is replaced with 2-mercaptoacetaldehyde to introduce the thia moiety. The reaction proceeds in anhydrous toluene under reflux, yielding a spirocyclic intermediate. Subsequent oxidation with hydrogen peroxide (30% v/v) in acetic acid converts the sulfide to the sulfone.
Typical Conditions :
Four-Component Cyclization for Sulfone Incorporation
This route employs α-branched aldehydes, alkyl cyanoacetates, and thiourea to construct the spirocyclic core. Cyclization is achieved via acid catalysis (p-TsOH, 10 mol%) in ethanol, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to form the sulfone. The hydrochloride salt is obtained by treating the free base with HCl gas in diethyl ether.
Key Steps :
- Thiourea reacts with alkyl cyanoacetate to form a thiazolidine intermediate.
- Spirocyclization with α-branched aldehydes under acidic conditions.
- Oxidation to sulfone and salt formation.
Yield : 42–47% over four steps.
Petasis Reaction and Reductive Amination
Petasis Borono-Mannich Reaction for Amine Synthesis
Adapting the scalable synthesis of spirocyclic pyrrolidines, a Petasis reaction is employed using allylmagnesium chloride, tert-butyl cyclopropylcarboxylate, and a sulfone-containing aldehyde. The reaction forms a secondary amine, which undergoes reductive amination with sodium cyanoborohydride to yield the spirocyclic amine.
Procedure :
LiAlH₄-Mediated Ring Closure
A critical step involves the reduction of a bicyclic lactam intermediate using lithium aluminum hydride (LiAlH₄). The lactam, synthesized via cycloaddition of a thiolactone with a diamine, is reduced to the corresponding amine, which is subsequently oxidized to the sulfone.
Example :
- Lactam Intermediate : 5-Benzyl-5-azaspiro[3.4]octane-2-thione
- Reduction : LiAlH₄ (4.0 equiv), THF, reflux, 48 h
- Oxidation : H₂O₂, AcOH, 50°C, 4 h
- Yield : 52%.
Cyclization and Oxidation Strategies
Thiol-Ene Click Chemistry for Spirocycle Assembly
A modern approach utilizes thiol-ene click reactions to form the sulfur-containing ring. 1,6-Diene substrates react with 2-mercaptoethylamine hydrochloride under UV irradiation, followed by oxidation with oxone to the sulfone.
Conditions :
Acid-Catalyzed Cyclization of Dithiolanes
Dithiolanes, prepared from 1,5-diketones and hydrogen sulfide, undergo acid-catalyzed cyclization with ammonium chloride to form the azaspiro ring. Subsequent oxidation with potassium permanganate yields the sulfone.
Steps :
- Dithiolane synthesis: 1,5-Diketone + H₂S, HCl, 0°C, 4 h.
- Cyclization: NH₄Cl, EtOH, reflux, 8 h.
- Oxidation: KMnO₄, H₂O, 50°C, 3 h.
Yield : 49%.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
The Petasis reaction offers the highest yield and scalability, while click chemistry provides rapid synthesis but requires specialized equipment. Multi-component methods balance cost and yield but involve complex purification.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-Thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride with high yield?
- Methodological Answer : Optimize the cyclization reaction using catalytic acid conditions (e.g., HCl) to form the spirocyclic core. Purification via recrystallization in ethanol/water mixtures enhances purity. A reported yield of 92% was achieved by controlling reaction temperature (80–90°C) and stoichiometric ratios of precursors like thiolactams and sulfonating agents. Post-synthesis, confirm purity via elemental analysis (C, H, N, S, Cl) and melting point determination (260–261°C, decomp.) .
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze , , and 2D-COSY spectra to verify spirocyclic connectivity and sulfone groups.
- Mass Spectrometry : Electron ionization (EI-MS) detects the molecular ion peak (e.g., [M−Cl] at m/z 175) and fragmentation patterns.
- Elemental Analysis : Compare experimental vs. calculated percentages (e.g., C: 51.07%, H: 7.62%) to validate molecular formula .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile), full-body suits, and respiratory protection (N95 masks) to avoid inhalation.
- Ventilation : Use fume hoods during synthesis or weighing.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination. Dispose of waste per local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Cross-validate data using complementary techniques. For example:
- If NMR signals overlap, employ -DEPT or HSQC to assign quaternary carbons.
- Use X-ray crystallography to unambiguously confirm spirocyclic geometry.
- Computational modeling (DFT or molecular mechanics) predicts spectral patterns for comparison with experimental data .
Q. What strategies optimize reaction conditions for scalable synthesis?
- Methodological Answer : Apply factorial design (e.g., 2 factorial experiments) to test variables:
- Factors : Temperature, catalyst concentration, reaction time.
- Response Variables : Yield, purity, byproduct formation.
- Statistical analysis (ANOVA) identifies significant factors. For instance, temperature and HCl concentration are critical for cyclization efficiency .
Q. How does the spirocyclic structure influence pharmacological activity?
- Methodological Answer : The rigid spiroarchitecture enhances target selectivity by reducing conformational flexibility.
- In vitro assays : Test binding affinity to receptors (e.g., GPCRs) using radioligand displacement.
- Molecular docking : Simulate interactions with binding pockets (e.g., hydrophobic pockets in enzymes).
- Compare with non-spiro analogs to isolate structural contributions to activity .
Q. What methods assess stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC at timed intervals.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products with LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
